molecular formula C10H7Br2NO2 B14771328 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid

Cat. No.: B14771328
M. Wt: 332.98 g/mol
InChI Key: UVOFZGXZYNVKAJ-UHFFFAOYSA-N
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Description

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid typically involves the bromination of indole derivatives followed by acetic acid substitution. One common synthetic route includes the bromination of 1H-indole-3-acetic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4,5-Dibromo-1H-indol-3-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atoms in the compound may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities.

Comparison with Similar Compounds

2-(4,5-Dibromo-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its dual bromination, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C10H7Br2NO2

Molecular Weight

332.98 g/mol

IUPAC Name

2-(4,5-dibromo-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H7Br2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)

InChI Key

UVOFZGXZYNVKAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CC(=O)O)Br)Br

Origin of Product

United States

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